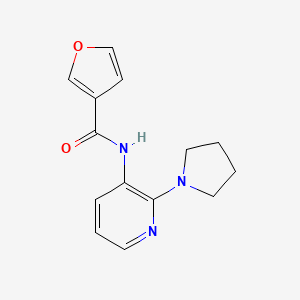
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosomal RNA synthesis and subsequent inhibition of protein synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have limited efficacy in certain cancers, such as lung cancer.
Orientations Futures
There are several future directions for the research and development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of focus is the identification of biomarkers that can predict response to N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide treatment. Additionally, there is a need for the development of more potent and soluble analogs of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in humans.
In conclusion, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has potential therapeutic applications in cancer treatment. Its specificity for RNA polymerase I transcription and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize its efficacy and evaluate its safety in humans.
Méthodes De Synthèse
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is synthesized through a multi-step process that involves the coupling of 3-bromo-2-pyrrolidinone with 3-aminopyridine, followed by a Suzuki coupling reaction with cyclohex-3-ene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It specifically targets RNA polymerase I transcription, which is upregulated in many cancers, including breast, pancreatic, and hematological cancers. In preclinical studies, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-7-2-1-3-8-13)18-14-9-6-10-17-15(14)19-11-4-5-12-19/h1-2,6,9-10,13H,3-5,7-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOFDJAPOFEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
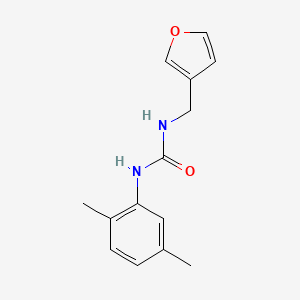

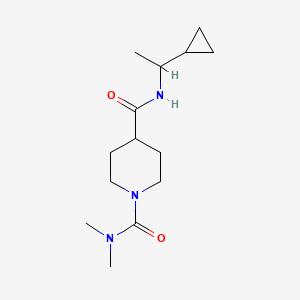
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
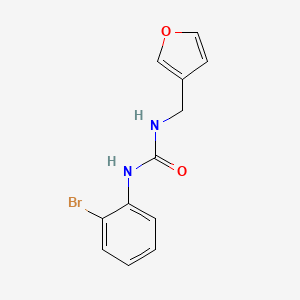
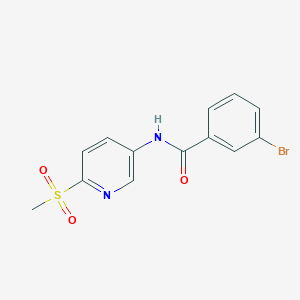
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)

![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
